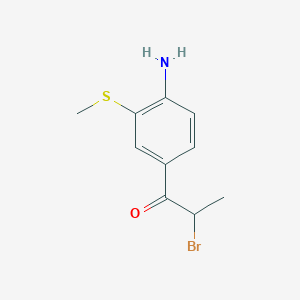
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and methylthio groups may play a role in binding to these targets, influencing biological pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one include other brominated aromatic compounds with amino and thio groups These compounds may share similar chemical properties but differ in their specific biological activities and applications
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure allows for various chemical reactions and potential uses in chemistry, biology, medicine, and material science. Further research into its properties and mechanisms of action can unlock new possibilities for its application.
Biological Activity
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique combination of functional groups, which include an amino group, a methylthio group, and a brominated propanone backbone. This structure provides the compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula for this compound is C₁₁H₁₄BrNOS, with a molecular weight of approximately 274.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group enhances the compound's capacity for hydrogen bonding , while the methylthio group contributes to hydrophobic interactions . These interactions can influence binding affinity and specificity towards enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Hydrogen Bond Formation : Facilitated by the amino group, enhancing interaction with target proteins.
- Hydrophobic Interactions : Provided by the methylthio group, influencing binding characteristics.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties through modulation of cell signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease processes, suggesting possible therapeutic applications in cancer and other diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound.
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one | Chlorine atom replaces bromine | Moderate enzyme inhibition |
| 1-(3-Amino-5-(methylthio)phenyl)-2-iodopropan-1-one | Iodine atom replaces bromine | Enhanced cytotoxicity |
| 1-(3-Amino-5-(methylthio)phenyl)-2-fluoropropan-1-one | Fluorine atom replaces bromine | Reduced biological activity |
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms associated with this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through activation of caspase pathways, providing a mechanism for its antitumor effects.
- Pharmacokinetics and Toxicology : Ongoing studies are evaluating the pharmacokinetic profile and toxicity levels to assess safety and efficacy for therapeutic use.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-amino-3-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
PTWFYIMTWSJTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















